Ethyl glutamate hydrochloride

Description

BenchChem offers high-quality Ethyl glutamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl glutamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

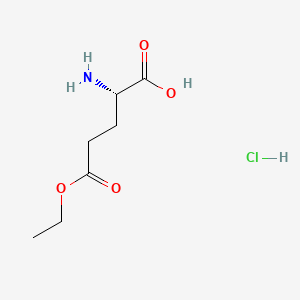

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-2-12-6(9)4-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDUWQDSBRHBIP-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73270-47-0 | |

| Record name | L-Glutamic acid, 5-ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73270-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073270470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ethyl L-2-aminoglutarate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLUTAMATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320Q96F2B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Comprehensive Structural Profiling and Synthesis of Ethyl Glutamate Hydrochloride

Nomenclature Disambiguation: Defining "Ethyl Glutamate HCl"

In synthetic chemistry and pharmaceutical development, the trivial name "ethyl glutamate HCl" introduces structural ambiguity. Because L-glutamic acid is a dicarboxylic acid containing both an

However, in commercial catalogs and established research protocols, "ethyl glutamate HCl" predominantly refers to the fully esterified derivative: L-Glutamic acid diethyl ester hydrochloride [1]. The monoester variants (

This guide establishes the definitive physicochemical parameters of the industry-standard diethyl ester while providing comparative data for the monoesters, followed by a self-validating synthetic protocol.

Structural Architecture and Quantitative Data

The structural identity of these variants dictates their downstream utility. The diethyl ester masks both acidic moieties, drastically increasing the molecule's lipophilicity and making it an ideal candidate for prodrug formulations or as a protected intermediate in solid-phase peptide synthesis (SPPS). Conversely, the monoesters are utilized when selective orthogonal deprotection is required.

Comparative Physicochemical Table

All quantitative data for the three variants are summarized below for rapid comparative analysis [1, 2, 3].

| Compound Name | IUPAC Nomenclature | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl L-glutamate HCl (Standard) | Diethyl (2S)-2-aminopentanedioate hydrochloride | 1118-89-4 | C₉H₁₇NO₄·HCl | 239.70 |

| 5-Ethyl (2S)-2-amino-5-oxopentanoate hydrochloride | 73270-47-0 | C₇H₁₃NO₄·HCl | 211.64 | |

| 1-Ethyl (2S)-2-aminopentanedioate hydrochloride | 64942-48-9 | C₇H₁₃NO₄·HCl | 211.64 |

Structural Derivation Pathway

The following diagram illustrates the logical branching of L-glutamic acid into its three ethyl ester hydrochloride derivatives based on the site of esterification.

Structural derivation of ethyl glutamate hydrochloride variants from L-glutamic acid.

Experimental Methodology: Synthesis of Diethyl L-Glutamate HCl

To achieve a high-yield, self-validating synthesis of L-Glutamic acid diethyl ester hydrochloride, a modified Fischer esterification utilizing thionyl chloride (

The Causality of Reagent Selection

-

Absolute Ethanol: Water is the enemy of esterification. Using strictly anhydrous ethanol prevents the reverse hydrolysis reaction, pushing the equilibrium toward the product.

-

Thionyl Chloride (

): Rather than bubbling highly corrosive HCl gas into the solution,

Step-by-Step Protocol

-

Preparation: Suspend 10.0 g (68 mmol) of pure L-glutamic acid in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

In Situ Catalyst Generation: Chill the suspension to 0°C using an ice-water bath. Slowly add 11.0 mL (150 mmol, ~2.2 eq) of thionyl chloride dropwise over 30 minutes. Observation: The suspension will gradually clear as the hydrochloride salt of the esterified product forms and dissolves.

-

Reflux: Attach a reflux condenser fitted with a drying tube (to exclude atmospheric moisture). Heat the mixture to reflux (78°C) for 3 to 4 hours.

-

Concentration: Cool the reaction to room temperature. Remove the excess ethanol and residual volatile byproducts (such as

) under reduced pressure using a rotary evaporator until a viscous syrup or crude solid remains. -

Purification: Triturate the crude residue with 50 mL of ice-cold diethyl ether. The highly polar diethyl L-glutamate hydrochloride salt is insoluble in ether, whereas organic impurities will dissolve.

-

Isolation: Filter the white crystalline precipitate under a vacuum and wash twice with 20 mL portions of cold ether. Dry the product in a vacuum desiccator over

overnight.

Workflow Visualization

Step-by-step synthetic workflow for L-glutamic acid diethyl ester hydrochloride.

Analytical Validation and Quality Control

A robust protocol must be self-validating. To ensure the integrity of the synthesized L-Glutamic acid diethyl ester hydrochloride, the following analytical checks must be performed:

-

Melting Point Determination: The pure crystalline product should exhibit a sharp melting point between 108°C and 110°C [2]. A depressed or broad melting point indicates incomplete esterification (presence of monoesters) or residual moisture.

-

Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal a prominent molecular ion peak

at m/z 204.1 (corresponding to the free base -

H-NMR Spectroscopy (in

References

Introduction: A Chemist's Perspective on L-Glutamic Acid 5-Ethyl Ester

An In-Depth Technical Guide to the Safety Profile of L-Glutamic Acid 5-Ethyl Ester (CAS 1119-33-1)

L-Glutamic acid 5-ethyl ester (CAS 1119-33-1), also known as γ-ethyl L-glutamate, is an important derivative of the non-essential amino acid, L-glutamic acid. In the fields of pharmaceutical development and peptide chemistry, it serves as a crucial building block and intermediate.[1] Its molecular structure, featuring a free amine group and a single esterified carboxylic acid, imparts specific chemical properties that are leveraged in complex organic syntheses. This guide provides a detailed examination of its safety profile, designed for laboratory professionals who handle this substance. While some safety assessments indicate it is not a hazardous substance under specific regulations like the US OSHA Hazard Communication Standard 2024, a nuanced understanding of its properties and best handling practices is essential for ensuring laboratory safety.[2]

Section 1: Chemical Identification and Physical Properties

A foundational aspect of chemical safety is the precise identification of the substance and its physical characteristics. These properties dictate storage conditions, potential physical hazards, and appropriate emergency responses.

| Property | Value | Source |

| CAS Number | 1119-33-1 | [2] |

| Molecular Formula | C7H13NO4 | [2][3] |

| Molecular Weight | 175.18 g/mol | [2][3] |

| Appearance | White to off-white powder or crystal | [4] |

| Melting Point | Approximately 187-191 °C | [4] |

| Boiling Point | ~306.47°C (rough estimate) | [4] |

| Solubility | Soluble in water (100 mg/ml) | [4] |

| Storage Temperature | Recommended 2-8°C or refrigerated (0-10°C) | [4] |

Section 2: Hazard Identification and Regulatory Standing

According to information from suppliers adhering to the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200), L-Glutamic acid 5-ethyl ester is not classified as a hazardous substance.[2] Consequently, under this specific regulation, no GHS label elements such as pictograms, signal words, or hazard statements are required.[2]

However, it is crucial for researchers to understand that a lack of formal classification does not equate to an absence of all potential risk. The toxicological properties have not been fully investigated, and good industrial hygiene and safety practices should always be followed.[5] For the parent compound, L-glutamic acid, some classifications note it is harmful to aquatic life with long-lasting effects, which underscores the importance of preventing environmental release for all related chemical derivatives.[6]

Section 3: Safe Handling and Exposure Control

The core of laboratory safety lies in the implementation of robust handling procedures and the consistent use of personal protective equipment (PPE). The following protocols are based on established best practices for handling solid chemical reagents of this type.

Engineering Controls and Ventilation

The primary engineering control for handling powdered chemicals is to minimize dust formation and inhalation.

-

Handling Location : All weighing and transfers of L-Glutamic acid 5-ethyl ester should be conducted in a well-ventilated area.[4] A chemical fume hood or a ducted balance enclosure is recommended, especially when handling larger quantities.

-

Ventilation : Ensure good ventilation of the workstation to keep airborne concentrations low.[6]

Personal Protective Equipment (PPE) Selection

The selection of PPE is a critical step in preventing chemical exposure. The following diagram outlines a decision-making process for choosing appropriate PPE.

Caption: PPE Selection Workflow for L-Glutamic Acid 5-Ethyl Ester.

Hygiene and Handling Practices

Section 4: Storage and Stability

Proper storage is paramount to maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions : Store in a dry, cool, and well-ventilated place.[4][7] The recommended temperature range is typically 2-8°C.[4]

-

Incompatibilities : Keep away from strong oxidizing agents.[5][9] While detailed reactivity data is limited, it is prudent to avoid contact with strong acids and bases as well.

-

Chemical Stability : The material is generally stable under normal ambient and anticipated storage and handling conditions.[9]

-

Conditions to Avoid : Avoid exposure to heat and moisture.[10]

Section 5: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First-Aid Measures

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[5][10]

-

Skin Contact : Wash off immediately with plenty of soap and water. Remove any contaminated clothing. Get medical attention if symptoms occur.[10]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Get medical attention if symptoms occur.[10]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[10]

Accidental Release Measures

For minor spills, a systematic approach ensures safety and proper containment. The following workflow illustrates the standard procedure.

Caption: General Workflow for Solid Chemical Spill Response.

Protocol for Accidental Release:

-

Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment (PPE) as outlined in Section 3.2. Avoid dust formation.[2][8]

-

Environmental Precautions : Prevent the substance from entering drains, surface water, or ground water.[6][7]

-

Containment and Cleanup : Use mechanical means (e.g., a brush and dustpan) to sweep up the spilled solid.[2][8] Avoid dry sweeping that creates dust. Place the collected material into a suitable, closed container for disposal.[2][7]

Section 6: Fire-Fighting Measures

-

Extinguishing Media : Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[6][7]

-

Specific Hazards : The substance is combustible.[9] In case of a fire, hazardous decomposition products may be released, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[9][10]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][7]

Conclusion

L-Glutamic acid 5-ethyl ester (CAS 1119-33-1) is a valuable reagent in scientific research. While it may not be classified as hazardous under certain regulations, this guide underscores the necessity of treating all chemical substances with a high degree of care. By adhering to the principles of good laboratory practice, including consistent use of engineering controls and PPE, proper storage, and preparedness for emergencies, researchers can handle this compound safely and effectively. The causality behind these protocols is rooted in the fundamental principle of minimizing exposure and mitigating risk, ensuring a safe environment for scientific discovery.

References

-

PubChem. (n.d.). Glutamic acid diethyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: L-Glutamic acid. Retrieved from [Link]

-

ChemSrc. (n.d.). L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) SDS. Retrieved from [Link]

-

Fisher Scientific. (2011, June 17). SAFETY DATA SHEET: L-Glutamic acid dimethyl ester hydrochloride. Retrieved from [Link]

-

Fisher Scientific. (2015, May 5). SAFETY DATA SHEET: L-Glutamic acid diethyl ester hydrochloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. L-Glutamic acid γ-ethyl ester, CAS 1119-33-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.pt [fishersci.pt]

- 9. carlroth.com [carlroth.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Acid-Base Properties of Ethyl Glutamate Hydrochloride: pKa Values and Isoelectric Point

Executive Summary

Ethyl glutamate hydrochloride, a key derivative of L-glutamic acid, is widely utilized in pharmaceutical synthesis and biochemical research.[1][2] Its utility is profoundly influenced by its physicochemical properties, particularly its acid-base characteristics. The protonation state of its ionizable groups, governed by the solution's pH, dictates its net electrical charge, solubility, and interaction with other molecules. This guide provides a comprehensive analysis of the pKa values and the isoelectric point (pI) of ethyl glutamate hydrochloride. We will explore the theoretical underpinnings of these parameters, the impact of esterification on the parent amino acid's properties, and present a detailed, field-proven protocol for their experimental determination via potentiometric titration. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's behavior in aqueous environments.

Foundational Concepts: pKa and the Isoelectric Point

A molecule's response to its chemical environment is fundamental to its function. For amino acid derivatives like ethyl glutamate, the concepts of pKa and the isoelectric point (pI) are central to predicting this behavior.

-

pKa : The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of an ionizable group.[3] It represents the pH at which a specific functional group is 50% protonated and 50% deprotonated. Understanding the pKa values of a molecule's acidic and basic groups is crucial for predicting its charge state at any given pH.

-

Isoelectric Point (pI) : The isoelectric point is the specific pH at which a molecule carries no net electrical charge, existing as a neutral zwitterion.[3][4] At a pH below the pI, the molecule will have a net positive charge, while at a pH above the pI, it will carry a net negative charge.[4] This parameter is a critical determinant of a molecule's solubility, which is typically at its minimum at the pI, and is fundamental for developing separation and purification techniques like isoelectric focusing and ion-exchange chromatography.[4]

From Glutamic Acid to Ethyl Glutamate: A Structural and Physicochemical Transformation

To understand the properties of ethyl glutamate, we must first consider its parent molecule, L-glutamic acid.

The Ionizable Groups of L-Glutamic Acid

L-glutamic acid is an acidic amino acid with three ionizable functional groups:

-

An α-carboxyl group (-COOH)

-

An α-amino group (-NH2)

-

A side-chain carboxyl group (γ-COOH)

These groups have distinct pKa values, typically cited as approximately 2.19 for the α-carboxyl group, 4.25 for the side-chain carboxyl group, and 9.67 for the α-ammonium group.[5][6] The difference in acidity between the two carboxyl groups arises from the electron-withdrawing inductive effect of the neighboring α-ammonium group (-NH3+), which stabilizes the conjugate base of the α-carboxyl group more effectively, making it a stronger acid (lower pKa).[7]

The Impact of Gamma-Esterification

Ethyl glutamate hydrochloride is the γ-ethyl ester of glutamic acid. This specific modification, where the side-chain carboxyl group is converted to an ethyl ester, is a critical transformation that fundamentally alters the molecule's acid-base profile. The esterification effectively neutralizes the side-chain carboxyl group, removing its capacity to ionize.

Consequently, ethyl glutamate has only two ionizable groups: the α-carboxyl group and the α-amino group.

Caption: Structural comparison of L-Glutamic Acid and its γ-ethyl ester.

Theoretical pKa Values and Isoelectric Point Calculation

With only two ionizable groups, the acid-base chemistry of ethyl glutamate is simpler than that of its parent amino acid.

-

pKa1 (α-carboxyl group) : The acidity of the α-carboxyl group is expected to be similar to that of glutamic acid. The removal of the negatively charged γ-carboxylate and its replacement with a neutral ester group has a minor effect. A predicted pKa value for this group is approximately 2.21.[8]

-

pKa2 (α-ammonium group) : The basicity of the α-amino group is also expected to remain close to that of glutamic acid, with a pKa of approximately 9.7.[6]

The isoelectric point (pI) for a molecule with a single acidic and a single basic group is calculated as the arithmetic mean of their respective pKa values.[9][10]

pI = (pKa1 + pKa2) / 2

Using the estimated pKa values:

pI = (2.21 + 9.67) / 2 = 5.94

This value is significantly different from the pI of glutamic acid (pI ≈ 3.22), highlighting the profound impact of side-chain modification.[6][11] At physiological pH (~7.4), ethyl glutamate would carry a net neutral charge, whereas glutamic acid would be net negative.

Caption: Protonation states of ethyl glutamate as a function of pH.

Experimental Determination via Potentiometric Titration

While theoretical calculations provide a strong estimate, experimental determination is essential for validation and quality control. Potentiometric titration is a precise and reliable method for determining the pKa values and isoelectric point of ionizable compounds.[12]

Principle of the Method

The technique involves dissolving the sample (ethyl glutamate hydrochloride) in solution and titrating it with a standardized strong base, such as sodium hydroxide (NaOH). The pH of the solution is monitored continuously as a function of the volume of titrant added. The resulting titration curve—a plot of pH versus titrant volume—exhibits regions of buffering and sharp inflection points. The pKa values correspond to the pH at the midpoints of the buffering regions, and the isoelectric point can be identified from the equivalence points.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed for high accuracy and reproducibility.

-

Preparation of Reagents:

-

Analyte Solution: Accurately weigh approximately 2-5 mg of ethyl glutamate hydrochloride and dissolve it in a known volume (e.g., 20 mL) of deionized, CO2-free water.

-

Titrant: Prepare a standardized solution of 0.1 M NaOH. Ensure it is protected from atmospheric CO2.

-

Acidulant: Prepare a solution of 0.1 M HCl for initial pH adjustment.

-

-

System Calibration:

-

Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is in good condition and responds rapidly.

-

-

Titration Procedure:

-

Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.

-

Use the 0.1 M HCl to adjust the initial pH of the solution to a value well below the first expected pKa (e.g., pH 1.5-2.0). This ensures the α-carboxyl group is fully protonated.

-

Begin the titration by adding the 0.1 M NaOH solution in small, precise increments using an automated titrator or a calibrated burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize. Collect more data points near the equivalence points where the pH changes rapidly.

-

Continue the titration until the pH is well above the second expected pKa (e.g., pH 11-12), ensuring the α-amino group is fully deprotonated.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Identify the two equivalence points (V1 and V2), which are the points of maximum slope on the curve (inflection points).

-

The first pKa (pKa1) is the pH at the volume corresponding to V1/2.

-

The second pKa (pKa2) is the pH at the volume corresponding to (V1 + V2)/2.

-

The isoelectric point (pI) can be calculated using the experimentally determined pKa values: pI = (pKa1 + pKa2) / 2.

-

Caption: Experimental workflow for pKa and pI determination.

Summary of Physicochemical Data

The acid-base properties of ethyl glutamate hydrochloride are summarized below. These values are essential for predicting molecular behavior in formulation, analytical, and biological contexts.

| Parameter | Description | Parent Molecule (Glutamic Acid) | Derivative (γ-Ethyl Glutamate) |

| pKa1 | α-Carboxyl Group | ~2.19[6] | ~2.21 (Theoretical/Expected)[8] |

| pKa2 | γ-Carboxyl Group | ~4.25[6] | N/A (Esterified) |

| pKa3 | α-Ammonium Group | ~9.67[6] | ~9.67 (Theoretical/Expected) |

| pI | Isoelectric Point | ~3.22 [13] | ~5.94 (Theoretical/Expected) |

Conclusion

The conversion of L-glutamic acid to its γ-ethyl ester hydrochloride represents a significant alteration of the molecule's fundamental acid-base properties. The elimination of the side-chain carboxyl group's ionizability shifts the isoelectric point from a highly acidic pH of ~3.22 to a near-neutral pH of ~5.94. This guide has detailed the theoretical basis for these values and provided a robust, step-by-step protocol for their precise experimental determination. For professionals in drug development and biochemical research, a firm grasp of these parameters is not merely academic; it is a prerequisite for successful formulation, purification, and the prediction of a molecule's behavior in complex biological systems.

References

-

Pearson+. (n.d.). The isoelectric point of glutamic acid is pH 3.2. Retrieved from [Link]

-

PubChem. (n.d.). L-Glutamic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pion Inc. (2016). Measuring the isoelectric point of peptides by potentiometric titration. Application note 410/16. Retrieved from [Link]

-

Filo. (2025, January 9). Question 50: Calculate pI of glutamic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Department of Chemistry. Retrieved from [Link]

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Amino Acids Table.

-

Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]

- Unknown Source. (n.d.). Exam 3 Answer Key.

-

qnawire. (2025, July 6). [Chemistry] Calculate the isoelectric point of glutamic acid. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

-

Vaia. (n.d.). (c) The isoelectric point of glutamic acid is pH 3.2. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 20). Understanding L-Glutamic Acid Diethyl Ester Hydrochloride: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Hayden, K. (2018, September 18). Determining the isoelectric point of a polypeptide. YouTube. Retrieved from [Link]

- Unknown Source. (n.d.). Exp.

-

Royal Society of Chemistry. (n.d.). Constitutional adaptation to pKa modulation by remote ester hydrolysis. Retrieved from [Link]

-

Study.com. (2017, May 31). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]

-

PubChem. (n.d.). Glutamic acid diethyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

- Unknown Source. (n.d.). The Isoelectric Point on Ethyleneoxide.

-

PubChem. (n.d.). Ethyl glutamate. National Center for Biotechnology Information. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Titration Curve of Amino Acids: pKa, Significance, Glycine. Retrieved from [Link]

-

ChemBK. (2024, April 9). L-glutamic acid-5-ethyl ester. Retrieved from [Link]

- Unknown Source. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.

- Unknown Source. (n.d.). pKa and Electrical Properties of Amino Acids.

-

Pearson+. (n.d.). Reactions of Amino Acids: Esterification Practice Problems. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1118-89-4, Diethyl L-glutamate hydrochloride. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL GLUTAMATE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Understanding L-Glutamic Acid Diethyl Ester Hydrochloride: A Key Pharmaceutical Intermediate - Oreate AI Blog [oreateai.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Isoelectric point - Wikipedia [en.wikipedia.org]

- 5. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptideweb.com [peptideweb.com]

- 7. Exam 3 Answer Key [web.pdx.edu]

- 8. chembk.com [chembk.com]

- 9. bclab.thu.edu.tw [bclab.thu.edu.tw]

- 10. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. The isoelectric point of glutamic acid is pH 3.2. Draw the struct... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to the Biological Significance of Ethyl Glutamate and Its Derivatives in Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Ethanol's Oxidative Shadow

The metabolic fate of ethanol in the human body is predominantly governed by oxidative pathways, leading to the formation of acetaldehyde and acetate. However, a minor yet highly significant fraction of ingested ethanol undergoes non-oxidative metabolism through conjugation reactions. This alternative pathway gives rise to direct ethanol metabolites, most notably Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS). For decades, the clinical and forensic focus on these molecules has been almost exclusively on their utility as sensitive and specific biomarkers for alcohol consumption.[1][2]

This guide moves beyond that singular narrative. While acknowledging the foundational importance of EtG as a biomarker, we will delve into the broader biological significance of this molecule and its derivatives. We will explore its metabolic genesis, its pharmacokinetic profile which underpins its biomarker utility, and critically, the emerging evidence suggesting that ethyl glutamate may possess direct biological activity within the central nervous system. This exploration is designed to provide senior scientists and development professionals with a comprehensive understanding of EtG, from its established role in toxicology to its potential as a modulator of neurochemical pathways.

The Metabolic Genesis of Ethyl Glucuronide (EtG)

The formation of EtG is a Phase II metabolic reaction that occurs primarily in the liver.[1] Unlike the high-capacity oxidative pathways, only a small percentage of an ethanol dose is shunted towards this conjugation route.

The Non-Oxidative Conjugation Pathway

Upon consumption, ethanol is directly conjugated with activated glucuronic acid (uridine-5'-diphospho-β-glucuronic acid). This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), leading to the formation of EtG.[1][3] A parallel reaction, mediated by cytosolic sulfotransferases, conjugates ethanol with a sulfate group to form EtS.[3] Because these metabolites are formed only in the presence of ethanol, they serve as direct and highly specific indicators of alcohol intake.[3][4]

Caption: Metabolic formation of Ethyl Glucuronide (EtG) from ethanol.

Pharmacokinetics and Detection Windows: The Foundation of a Biomarker

The physicochemical properties of EtG dictate its behavior in the body and are central to its utility as a biomarker. EtG is a non-volatile, water-soluble molecule that is eliminated from the body primarily through renal excretion.[3][4] This profile results in a significantly longer detection window compared to ethanol itself. While ethanol may be undetectable in blood or urine within hours, EtG can persist for days, providing a more comprehensive history of recent alcohol use.[1]

Data Presentation: Comparative Detection Windows

The window of detection for EtG is highly dependent on the amount of alcohol consumed and the biological matrix being tested.

| Biological Matrix | Typical Detection Window (after last consumption) | Key Considerations |

| Urine | Up to 5 days after heavy consumption[1] | Highly sensitive for recent use. Concentrations can be affected by fluid intake and urine dilution.[5] |

| Blood/Serum | Up to 36 hours[3] | Shorter window than urine but provides a direct measure of systemic exposure. |

| Hair | Months (reflecting the period of hair growth)[2][6][7] | Excellent for assessing chronic or long-term alcohol consumption. EtG is incorporated into hair via blood and sweat.[6] |

| Fingernails | Months (reflecting nail growth)[6][7] | A viable alternative to hair for long-term monitoring.[6] |

EtG: The Gold Standard Biomarker for Alcohol Consumption

The extended detection window and high specificity of EtG have established it as a superior biomarker for documenting and monitoring alcohol use and abstinence, particularly in clinical and forensic settings.[2]

Rationale for Superiority

Traditional biomarkers like blood alcohol concentration (BAC) only reflect very recent consumption. Indirect markers such as Gamma-Glutamyl Transferase (GGT) or Mean Corpuscular Volume (MCV) suffer from poor specificity, as they can be elevated by conditions other than alcohol use.[1] EtG, as a direct metabolite, is only present when alcohol has been consumed and metabolized, offering unambiguous proof of intake.[3]

Clinical and Forensic Applications

-

Abstinence Monitoring: In treatment programs for alcohol use disorder or for professionals in safety-sensitive positions, EtG testing provides an objective measure of sobriety.[2]

-

Driving Under the Influence (DUI): EtG can demonstrate recent alcohol consumption even when ethanol is no longer detectable in the blood.[2]

-

Forensic Toxicology: EtG is stable and can be detected post-mortem, helping to differentiate between antemortem alcohol ingestion and postmortem ethanol production by microbes.[4]

-

Long-Term Monitoring: Analysis of EtG in hair or fingernails provides a retrospective view of alcohol use over several months, which is invaluable for legal matters such as child custody cases.[6][7]

Causality in Interpretation: The Importance of Cut-offs

The interpretation of EtG results is not merely qualitative. Quantitative cut-off levels are critical for distinguishing between significant alcohol consumption and incidental exposure (e.g., from mouthwash or hand sanitizers). While various laboratories may use different thresholds, a urine EtG concentration greater than 500 ng/mL is strongly associated with intentional alcohol consumption, whereas lower levels may result from incidental exposure.[3] This demonstrates the causality behind establishing validated cut-offs: they are designed to minimize false positives while maintaining high sensitivity for clinically significant drinking.

Beyond the Biomarker: Ethyl Glutamate as a Potential Neuromodulator

The biological significance of ethyl glutamate may extend beyond its role as a passive metabolic byproduct. Structurally, ethyl glutamate is a derivative of L-glutamic acid, the most abundant excitatory neurotransmitter in the central nervous system.[8] This structural similarity raises the compelling possibility that EtG could interact with the glutamatergic system.

Interaction with Glutamate Receptors

Glutamate exerts its effects by binding to ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors.[9] Chronic alcohol exposure is known to significantly alter the function and expression of these receptors, particularly NMDA receptors, contributing to tolerance, withdrawal, and alcohol-related cognitive deficits.[10] Given that EtG is formed during ethanol metabolism, it is plausible that it could directly interact with these same receptors. While direct, high-affinity binding studies are still emerging, the hypothesis is that EtG could act as a partial agonist or modulator at glutamate binding sites, contributing to the complex neurochemical adaptations seen in alcohol use disorder.

The Hypothesis of Glutamate-Mediated Neurotoxicity

Excessive activation of glutamate receptors, particularly NMDA receptors, leads to a phenomenon known as excitotoxicity.[9] This process, characterized by excessive calcium influx and subsequent cell death cascades, is implicated in numerous neurodegenerative diseases.[11][12][13] It is hypothesized that the sustained presence of EtG in the brains of chronic heavy drinkers could contribute to a state of low-level, persistent excitotoxicity. By weakly but continuously stimulating glutamate receptors, EtG might exacerbate the neurotoxic effects of alcohol, contributing to neuronal damage and the cognitive decline associated with long-term alcohol abuse.[14]

Analytical Methodology: A Validated LC-MS/MS Protocol

The accurate quantification of EtG requires highly sensitive and specific analytical techniques. The gold standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

The Principle of LC-MS/MS: A Self-Validating System

The choice of LC-MS/MS is a prime example of building a self-validating system.

-

Expertise: Liquid chromatography (LC) provides the initial separation of EtG from other components in a complex matrix like urine.

-

Trustworthiness: Tandem mass spectrometry (MS/MS) provides two layers of specificity. The first mass spectrometer selects the parent ion of EtG (mass-to-charge ratio m/z 221.2), and the second detects specific fragment ions (e.g., m/z 75.0 or 85.1) after collision-induced dissociation.[15] This parent-daughter transition is a unique chemical signature, virtually eliminating the possibility of interferences and ensuring the method's trustworthiness.

Caption: Analytical workflow for EtG quantification by LC-MS/MS.

Experimental Protocol: Quantification of EtG in Urine by LC-MS/MS

This protocol outlines a typical, validated method for the determination of EtG in urine.

1. Reagents and Materials:

-

EtG certified reference material

-

EtG-d5 (deuterated internal standard)

-

HPLC-grade water, methanol, and acetonitrile

-

Ammonium acetate

-

C18 Solid Phase Extraction (SPE) cartridges or 96-well filtration plates

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation (Dilute-and-Shoot or SPE):

-

Causality: The choice between a simple "dilute-and-shoot" method and a more complex Solid Phase Extraction (SPE) depends on the required sensitivity and the cleanliness of the sample matrix. For routine clinical testing, a rapid dilution is often sufficient. For lower detection limits or complex forensic cases, SPE is used to remove interfering substances and concentrate the analyte.

-

Step 1: Allow urine samples to equilibrate to room temperature.

-

Step 2: To 100 µL of urine (calibrator, control, or unknown sample), add 10 µL of the EtG-d5 internal standard working solution. The internal standard is critical for a self-validating system as it corrects for any variations in extraction efficiency or instrument response.

-

Step 3: Add 900 µL of mobile phase A (e.g., 10 mM ammonium acetate in water) to dilute the sample 10-fold.[15]

-

Step 4: Vortex mix and centrifuge for 5 minutes at 10,000 rpm.[16]

-

Step 5: Transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Instrumental Conditions:

-

LC Column: C18 reverse-phase column (e.g., 100 mm x 2.0 mm, 2.5 µm particle size).[15]

-

Mobile Phase A: 10 mM ammonium acetate in water.[15]

-

Mobile Phase B: 50:50 mixture of methanol and acetonitrile.[15]

-

Flow Rate: 0.5 mL/min.[15]

-

Gradient: A typical gradient runs from 0% to 80% Mobile Phase B over 4 minutes to elute EtG.[15]

-

Injection Volume: 10 µL.[15]

-

MS Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

-

Monitored Transitions (MRM):

-

EtG: 221.2 -> 75.0 (quantifier), 221.2 -> 85.1 (qualifier)[15]

-

EtG-d5: 226.2 -> 75.0

-

4. Data Analysis and Quality Control:

-

Calibration Curve: Analyze a set of calibrators with known EtG concentrations to generate a calibration curve. The curve should be linear with a correlation coefficient (r²) > 0.99.

-

Quality Controls (QCs): Analyze at least two levels of QC samples (low and high) with each batch of unknown samples. The calculated concentrations of the QCs must fall within pre-defined acceptance limits (e.g., ±20% of the nominal value) for the run to be considered valid. This step ensures the ongoing accuracy and precision of the assay.

Future Directions and Conclusion

The story of ethyl glutamate is a compelling example of a molecule with a dual identity. It is firmly established as an indispensable biomarker in the field of toxicology and addiction medicine. Its high sensitivity and specificity provide an unparalleled window into a person's recent alcohol consumption, guiding clinical decisions and legal judgments.[2]

However, the future of EtG research lies in exploring its second, more enigmatic identity as a potential neuroactive molecule. The key unanswered questions for researchers and drug development professionals are:

-

What is the precise affinity of EtG for various glutamate receptor subtypes?

-

Does chronic exposure to EtG at physiologically relevant concentrations induce measurable excitotoxicity in neuronal models?

-

Can the modulation of EtG's interaction with the glutamatergic system represent a novel therapeutic target for mitigating alcohol-related brain damage?

Answering these questions will require a multidisciplinary approach, combining advanced analytical chemistry, molecular pharmacology, and neuroscience. The journey of ethyl glutamate from a simple metabolic byproduct to a potential player in neurodegeneration underscores the complexity of metabolism and its profound impact on human health and disease.

References

-

Warde Medical Laboratory. Ethyl Glucuronide: A Sensitive Marker for Alcohol Consumption.

-

Paul, R., et al. (Bournemouth University). Ethyl glucuronide as a long-term alcohol biomarker in fingernail and hair. Matrix comparison and evaluation of gender bias.

-

Ghosh, S., et al. (ClinMed International Library). Alcohol Biomarkers and their Relevance in Detection of Alcohol Consumption in Clinical Settings.

-

Favrat, B., et al. (2009). [Ethyl glucuronide: a biomarker of alcohol consumption]. PubMed.

-

Bioanalysis Zone. (2014). Ethyl glucuronide is found to be promising long-term alcohol biomarker.

-

Kanazawa, H., et al. (2014). Crystal structure of γ-ethyl-l-glutamate N-carboxy anhydride. PMC - NIH.

-

Das, S., et al. (2015). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. PMC.

-

Lee, M., et al. (2018). Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors. PMC - NIH.

-

LCGC International. (2012). A Sensitive, Specific, Accurate, and Fast LC–MS-MS Method for Measurement of 42 Ethyl Glucuronide and Ethyl Sulfate in Human Urine.

-

Google Patents. (2005). CN1709861A - Method for preparing L-glutamic acid.

-

Google Patents. (1951). US2561323A - Method of preparing glutamic acid mono esters.

-

MDPI. (2023). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair.

-

ResearchGate. (2018). A pharmacokinetic study of ethyl glucuronide in blood and urine: Applications to forensic toxicology.

-

Canada's Drug Agency. (2014). LC-MS/MS Quantification of Ethyl Glucuronide (and Ethyl Sulphate).

-

Sigma-Aldrich. Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS.

-

Lewerenz, J., & Maher, P. (2015). Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? Frontiers in Neuroscience.

-

Nocek, B., et al. (2012). The Many Roles of Glutamate in Metabolism. PMC - NIH.

-

Lominac, K. D., et al. (2012). Ethanol-Associated Changes in Glutamate Reward Neurocircuitry: A Minireview of Clinical and Preclinical Genetic Findings. PMC - NIH.

-

National Institute on Alcohol Abuse and Alcoholism. (1997). Alcohol and Glutamate. PMC - NIH.

-

Choi, D. W., et al. (1987). Glutamate neurotoxicity in cortical cell culture. PubMed - NIH.

-

ResearchGate. (2007). The neurotoxin diethyl dithiophosphate impairs glutamate transport in cultured Bergmann glia cells.

-

Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. PMC.

-

Canadian Science Publishing. (1956). A CONVENIENT SYNTHESIS OF DL-GLUTAMIC ACID FROM β-PROPIOLACTONE.

-

ResearchGate. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells.

-

BioWorld. (2024). Interaction inhibitor blocks toxic effect of glutamate in ALS.

-

Lindsley, C. W., et al. (2021). Metabotropic Glutamate Receptors in Alcohol Use Disorder: Physiology, Plasticity, and Promising Pharmacotherapies. PMC.

-

National Center for Biotechnology Information. (2012). Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System.

-

Wikipedia. Glutamate receptor.

-

Zhang, Z., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. PMC.

-

ARUP Consult. (2025). Drug Half-Lives and Urine Detection Windows.

-

Vippagunta, R., et al. (2007). Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism. PMC.

-

MDPI. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods.

-

MDPI. (2023). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target.

-

ResearchGate. (2023). Milestone Review: Metabolic dynamics of glutamate and GABA mediated neurotransmission — The essential roles of astrocytes.

-

Wright, R. A., et al. (2002). The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs. PubMed.

-

Szumlinski, K. K., et al. (2009). CHANGES IN EXTRACELLULAR LEVELS OF GLUTAMATE IN THE NUCLEUS ACCUMBENS FOLLOWING ETHANOL-INDUCED BEHAVIORAL SENSITIZATION IN ADOLESCENT AND ADULT MICE. PMC.

-

Harris, A. D., et al. (2012). Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain. PMC - NIH.

-

ResearchGate. (2021). Acute Alcohol-Induced Glutamate Changes Measured with Metabotropic Glutamate Receptor 5 Positron Emission Tomography.

-

HealthMatters.io. Glutamic Acid (Plasma) - Amino Acids 40 Profile - Lab Results explained.

Sources

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. [Ethyl glucuronide: a biomarker of alcohol consumption] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wardelab.com [wardelab.com]

- 4. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cda-amc.ca [cda-amc.ca]

- 6. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. Glutamic Acid (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 10. Alcohol and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? [frontiersin.org]

- 13. Interaction inhibitor blocks toxic effect of glutamate in ALS | BioWorld [bioworld.com]

- 14. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS [sigmaaldrich.com]

Thermal Degradation Mechanisms of Ethyl Glutamate Hydrochloride: A Comprehensive Guide

Chemical Context and Thermodynamic Vulnerability

Ethyl glutamate hydrochloride (e.g., L-glutamic acid diethyl ester hydrochloride or

Mechanistic Causality of Thermal Decomposition

The thermal degradation of ethyl glutamate hydrochloride is not a singular event but a network of competing, temperature-dependent pathways.

Thermal Dissociation and HCl Volatilization

The primary trigger for degradation at moderate temperatures (60°C–100°C) is the thermal dissociation of the hydrochloride salt. Heating shifts the thermodynamic equilibrium, driving off gaseous hydrogen chloride (HCl). This phase transition is critical because it converts the protected, protonated amine into a free base (

Intramolecular Cyclization (Lactamization)

Once the free amine is generated, the molecule undergoes rapid intramolecular cyclization. The

Acid-Catalyzed Hydrolysis

If thermal stress occurs in an environment with trace moisture, the bound HCl acts as a localized acid catalyst. The ester bond undergoes hydrolysis, yielding glutamic acid hydrochloride and free ethanol. This pathway competes directly with lactamization but dominates in high-humidity environments.

Deep Endothermic Decomposition

At extreme temperatures (>185°C), the amino acid backbone itself fails. Contrary to outdated literature suggesting amino acids "melt," advanced calorimetric studies confirm they do not exist in a liquid state. Instead, they undergo endothermic decomposition (requiring 72 to 151 kJ/mol), emitting water, ammonia (NH

Fig 1: Thermal degradation pathways of ethyl glutamate hydrochloride.

Quantitative Data and Kinetic Parameters

To facilitate risk assessment during drug development, the thermal events and their analytical signatures are summarized below.

| Decomposition Pathway | Temperature Range | Primary Volatiles Emitted | Solid/Liquid Residue | Kinetic Driver |

| HCl Volatilization | 60°C - 100°C | HCl (gas) | Free Base Ester | Thermal dissociation |

| Lactamization | 80°C - 150°C | Ethanol | Ethyl Pyroglutamate | Intramolecular nucleophilic attack |

| Hydrolysis | 50°C - 100°C | Ethanol | Glutamic Acid HCl | Acid-catalyzed (requires trace H |

| Backbone Degradation | 185°C - 280°C | CO | Carbonaceous char | Endothermic bond cleavage |

Self-Validating Experimental Protocols

To accurately map these pathways, scientists must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that sample preparation artifacts do not skew kinetic data.

Fig 2: Self-validating experimental workflow for thermal degradation analysis.

Protocol 1: High-Temperature Degradation Profiling via TGA-DSC-QMS

Causality: Standard melting point analyses are fundamentally flawed for amino acids, as visual "liquefaction" is actually boiling decomposition[3]. Simultaneous Thermal Analysis (STA) coupled with a Quadrupole Mass Spectrometer (QMS) provides definitive proof of chemical breakdown by correlating heat flow with specific volatile emissions.

Methodology:

-

Sample Preparation: Weigh 10.0 mg of anhydrous ethyl glutamate hydrochloride into an aluminum crucible inside a dry-box to prevent ambient moisture from initiating premature hydrolysis.

-

Atmosphere Control: Load the crucible into the TGA-DSC instrument. Purge with high-purity Argon (50 mL/min) to isolate thermal degradation from oxidative combustion.

-

Thermal Ramping: Execute a temperature ramp from 30°C to 320°C at a strict rate of 5 K/min.

-

Volatile Capture: Route the exhaust through a transfer line heated to 200°C (preventing condensation of high-boiling volatiles) directly into the QMS.

-

Ion Monitoring: Monitor specific mass-to-charge (m/z) channels to validate the pathways: m/z 36 (HCl loss), m/z 46 (Ethanol from cyclization/hydrolysis), m/z 18 (H

O), m/z 17 (NH

Protocol 2: Sub-100°C Lactamization Tracking via HPLC-ESI-MS

Causality: To capture the formation of pyroglutamate before deep decomposition occurs, a liquid-phase kinetic study is required. Quenching is the most critical step; without it, the reaction continues in the autosampler, invalidating the time-course data.

Methodology:

-

Isothermal Incubation: Dissolve the ester in a buffered aqueous solution (pH 4.0 and 8.0) at 10 mM. Incubate sealed aliquots in thermomixers at 40°C, 60°C, and 80°C[2].

-

Kinetic Quenching: At designated time points (0, 1, 4, 12, 24, 48 hours), extract a 50 µL aliquot and immediately inject it into 450 µL of ice-cold quench buffer (0.1% formic acid in water at 4°C) to instantly halt nucleophilic attack.

-

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile (0.1% formic acid) at 0.4 mL/min.

-

Mass Spectrometry: Operate the ESI-MS in positive mode. Track the depletion of the parent ester and the appearance of the pyroglutamate derivative (identified by a mass shift of -46 Da for ethanol loss)[4].

-

Data Synthesis: Plot

versus time to extract the first-order rate constant (

Conclusion & Mitigation Strategies

The thermal decomposition of ethyl glutamate hydrochloride is a multi-stage process dictated by temperature, pH, and moisture. By understanding the causal relationship between HCl dissociation and subsequent nucleophilic cyclization, researchers can implement rational mitigation strategies. Strict temperature caps (<60°C) during solvent evaporation and the maintenance of anhydrous conditions are mandatory to preserve molecular integrity and prevent the accumulation of pyroglutamate impurities.

References

-

Weiss, I. M., et al. "Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine." BMC Biophysics (2018). URL:[Link]

-

Lee, S. B., et al. "L-Pyroglutamate Spontaneously Formed from L-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus." Applied and Environmental Microbiology (2001). URL:[Link]

-

Chelius, D., et al. "Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies." Analytical Chemistry (2006). URL:[Link]

-

Tsikas, D., et al. "GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)." International Journal of Molecular Sciences (2022). URL:[Link]

Sources

- 1. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Preparation and Validation of L-Glutamic Acid Diethyl Ester Hydrochloride (GDEE) Stock Solutions for In Vitro Cell Culture

Target Audience: Neurobiologists, Electrophysiologists, and Drug Development Professionals Application: In vitro cell culture, acute brain slice preparations, and neuropharmacological assays.

Introduction & Mechanistic Causality

L-Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system. In neuropharmacological research, distinguishing between the various ionotropic glutamate receptor subtypes (NMDA vs. non-NMDA) is critical for mapping synaptic circuits and developing targeted therapeutics.

L-Glutamic acid diethyl ester hydrochloride (GDEE) is a classic, well-characterized.

The Causality of the Molecular Design: Endogenous glutamate binds to its receptors via its free carboxyl groups. By esterifying these carboxyl groups with ethyl chains, GDEE's lipophilicity is significantly increased. This structural modification allows GDEE to competitively occupy the ligand-binding domain of non-NMDA receptors without inducing the conformational changes required to open the associated Na⁺/Ca²⁺ ion channels[1]. Consequently, GDEE effectively [2]. Furthermore, providing the compound as a hydrochloride salt ensures [3], making it an ideal tool compound for delicate in vitro neuronal cultures where harsh solvents like DMSO must be avoided.

Caption: Mechanism of Action: GDEE competitive antagonism at non-NMDA glutamate receptors.

Physicochemical Properties & Quantitative Data

To ensure reproducible stock preparation, it is vital to understand the physicochemical constraints of the molecule. The following table summarizes the quantitative data required for accurate formulation.

| Property | Specification / Value |

| Chemical Name | L-Glutamic acid diethyl ester hydrochloride |

| CAS Number | 1118-89-4 |

| Molecular Weight | 239.70 g/mol |

| Linear Formula | C₂H₅OCOCH₂CH₂CH(NH₂)COOC₂H₅ · HCl |

| Aqueous Solubility | >50 mg/mL (Highly Soluble) |

| Primary Target | Non-NMDA Receptors (AMPA/Kainate) |

| Recommended Stock Conc. | 100 mM (in Ultrapure H₂O) |

| Typical Working Conc. | 1.0 mM – 5.0 mM (in aCSF or Culture Media) |

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . It does not merely list steps; it incorporates internal checks to guarantee the chemical integrity and biological efficacy of the final solution.

Phase 1: Preparation of 100 mM Aqueous Stock Solution

-

Weighing: Accurately weigh 23.97 mg of GDEE·HCl powder using an analytical balance.

-

Dissolution: Reconstitute the powder in 1.0 mL of sterile, endotoxin-free Ultrapure Water (Milli-Q, 18.2 MΩ·cm). Vortex gently until completely dissolved.

-

Expert Insight (Causality): Do not use DMSO. GDEE·HCl is highly hydrophilic. Furthermore, do not attempt to adjust the pH of this concentrated stock solution. The addition of strong bases (like NaOH) to the concentrated stock will catalyze the hydrolysis of the delicate ethyl ester bonds, converting the antagonist back into free glutamic acid and ethanol, thereby ruining the reagent.

-

-

Sterilization: Inside a biosafety cabinet, draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) filter into a sterile tube.

-

Expert Insight: PES membranes are specifically chosen for their ultra-low protein and small-molecule binding characteristics, ensuring 100% recovery of the active compound.

-

-

Aliquoting & Storage: Divide the filtered stock into 50 µL or 100 µL aliquots in sterile amber microcentrifuge tubes. Store immediately at -20°C .

-

Stability: Aliquots are stable for up to 6 months. Discard any aliquot that has undergone more than one freeze-thaw cycle to prevent hydrolytic degradation.

-

Phase 2: Working Solution Preparation & Self-Validation

-

Dilution: Thaw a single aliquot on ice. Dilute the 100 mM stock directly into your target extracellular recording solution (e.g., artificial cerebrospinal fluid, aCSF) or cell culture media to achieve a final working concentration of 1.0 to 5.0 mM .

-

Self-Validation Check 1 (pH Verification): Because GDEE is a hydrochloride salt, adding it at millimolar concentrations can slightly acidify the media. Verify that the buffering capacity of your aCSF/media has maintained the pH at 7.35–7.45 . If necessary, titrate the final bulk media dropwise with 0.1 M NaOH.

-

Self-Validation Check 2 (Functional Efficacy): Before running critical experiments, validate the antagonist activity. Apply exogenous glutamate (e.g., 100 µM) to your cultured neurons in the presence and absence of your GDEE working solution. A successful blockade of inward currents (via whole-cell patch-clamp) or calcium transients (via Fluo-4 AM imaging) confirms the structural integrity of your stock.

Caption: Standardized workflow for the preparation and storage of GDEE aqueous stock solutions.

References

-

PubMed / National Institutes of Health. "Antagonism of the baroreceptor reflex by glutamate diethyl ester, an antagonist to L-glutamate". Source: nih.gov. URL:[Link]

Sources

Application Note: High-Yield Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

Executive Summary

L-Glutamic acid diethyl ester hydrochloride (CAS 1118-89-4) is a critical intermediate in peptide synthesis and medicinal chemistry.[1] It serves as a C-terminal protected building block, preventing unwanted side reactions during peptide coupling.

This application note details a robust, scalable protocol for converting L-Glutamic acid to its diethyl ester using thionyl chloride (

Scientific Foundation & Mechanism

Reaction Logic

The transformation relies on Fischer Esterification , an equilibrium-limited acid-catalyzed reaction. To achieve high yields, the equilibrium must be shifted to the right by removing water.

Thionyl chloride serves two distinct functions in this protocol:

-

Generation of Catalyst: Reacts with ethanol to generate anhydrous HCl.

-

Water Scavenging: Reacts with water (byproduct of esterification) to form

(gas) and

Reaction Pathway Diagram

Caption: Figure 1.[2][3] Process flow for the thionyl chloride-mediated esterification of Glutamic Acid.

Experimental Protocol

Reagents & Equipment

-

L-Glutamic Acid: >99% purity (free acid).[4]

-

Thionyl Chloride (

): Reagent grade.[5] Handle with extreme caution. -

Ethanol: Absolute (anhydrous), >99.5%. Moisture kills the reaction.

-

Diethyl Ether: For crystallization/precipitation.

-

Equipment: 3-neck Round Bottom Flask (RBF), Reflux condenser, Drying tube (CaCl2), Addition funnel, Ice-salt bath.

Step-by-Step Methodology

Phase 1: Activation (Critical Safety Step)

-

Setup: Flame-dry a 3-neck RBF and equip it with a magnetic stir bar and addition funnel. Attach a drying tube to the condenser to exclude atmospheric moisture.

-

Solvent Charge: Add Absolute Ethanol (10-15 molar equivalents relative to Glu) to the flask.

-

Cooling: Submerge the flask in an ice-salt bath. Cool the ethanol to -10°C .

-

Expert Insight: Temperature control is vital here. Adding

to ethanol is violently exothermic. If the temperature spikes, ethanol will boil, potentially overwhelming the condenser.

-

-

Acid Generation: Add Thionyl Chloride (2.5 molar equivalents) dropwise via the addition funnel.

-

Rate: Maintain internal temperature < 0°C.

-

Observation: The solution will fume slightly and warm up. Wait for the exotherm to subside.

-

Phase 2: Esterification[6]

-

Substrate Addition: Remove the ice bath. Add L-Glutamic Acid (1.0 eq) solid in one portion.

-

Note: The amino acid will not dissolve immediately. It forms a suspension.

-

-

Reflux: Heat the mixture to a gentle reflux (approx. 78°C).

-

Duration: 2 to 4 hours.

-

Self-Validating Checkpoint: The suspension will gradually clear as the glutamic acid converts to the soluble diethyl ester. A clear, colorless (or slightly yellow) solution indicates reaction progress.

-

Phase 3: Isolation & Purification

-

Evaporation: Cool the solution to room temperature. Concentrate in vacuo (Rotary Evaporator) at < 50°C to remove excess ethanol and HCl.

-

Result: A viscous, clear oil or sticky semi-solid remains.

-

-

Crystallization:

-

Dissolve the residue in a minimum amount of cold absolute ethanol.

-

Slowly add Diethyl Ether (approx. 5-10 volumes) with stirring. The product is insoluble in ether and will precipitate as a white solid.

-

Alternative: If oiling occurs, scratch the flask sides with a glass rod to induce nucleation or cool to -20°C overnight.

-

-

Filtration: Filter the white crystals under vacuum (Buchner funnel). Wash with cold diethyl ether.

-

Drying: Dry in a vacuum desiccator over

or NaOH pellets to remove trace HCl.

Analytical Specifications & Quality Control

Expected Data

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Yellowing indicates oxidation or overheating. |

| Yield | 90% - 98% | Lower yields suggest moisture contamination. |

| Melting Point | 108°C - 113°C | Sharp range indicates high purity. |

| Optical Rotation | (c=3.6 to 5% in Ethanol/Water). | |

| Solubility | Soluble in water, ethanol. | Insoluble in ether, acetone. |

Process Analytical Technology (PAT)

-

TLC Monitoring:

-

Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

-

Visualization: Ninhydrin stain.

-

Result: Product (

) migrates higher than starting Glutamic Acid (

-

Troubleshooting & Optimization

Common Failure Modes

Issue 1: Product remains a sticky oil and won't crystallize.

-

Cause: Residual ethanol or excess HCl is preventing the crystal lattice from forming.

-

Solution: Re-evaporate with toluene (azeotropic removal of ethanol). Triturate the oil with anhydrous diethyl ether until it turns into a white powder.

Issue 2: Low Yield / Starting Material Recovered.

-

Cause: Water ingress.

-

Solution: Ensure glassware is flame-dried. Use fresh thionyl chloride.[5] Ensure the drying tube on the condenser is functional.

Issue 3: Formation of Pyroglutamic Acid (Impurity).

-

Cause: Cyclization of the amino group onto the gamma-ester.[7] This occurs if the reaction is heated too long or if the pH rises (becomes less acidic).

-

Prevention: Do not reflux longer than necessary. Maintain the hydrochloride salt form (acidic) throughout workup.

Safety & Handling

-

Thionyl Chloride: Reacts violently with water to release

and -

Quenching: Quench excess thionyl chloride/reaction mixtures by slowly adding them to a large volume of ice water containing sodium bicarbonate (if disposal is the goal).

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). A New Method for the Synthesis of Amino Acid Esters.[9] Journal of the Chemical Society, Perkin Transactions 1, 490-491. (Describes the utility of acid chlorides/thionyl chloride in esterification).

-

Sigma-Aldrich. (n.d.). L-Glutamic acid diethyl ester hydrochloride Product Specification. Retrieved from

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

PubChem. (n.d.). Compound Summary: Diethyl glutamate hydrochloride.[4] National Library of Medicine. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. peptidechemistry.org [peptidechemistry.org]

- 8. youtube.com [youtube.com]

- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

Application Note: Diethyl L-Glutamate Hydrochloride as a Chiral Pool Building Block in Asymmetric Synthesis

Executive Summary

For researchers and drug development professionals, maintaining stereochemical integrity during complex multistep syntheses is a critical operational hurdle. Diethyl L-glutamate hydrochloride (CAS 1118-89-4) serves as a highly versatile "chiral pool" building block. By leveraging the naturally occurring stereocenter of L-glutamic acid, this protected derivative enables the divergent asymmetric synthesis of complex nitrogen-containing heterocycles (such as pyrrolidines and indolizines)[1] and critical pharmaceutical intermediates (such as antifolate antineoplastic agents)[2].

This application note provides an in-depth technical guide to the physicochemical advantages, quantitative performance metrics, and self-validating experimental protocols for utilizing diethyl L-glutamate hydrochloride in asymmetric synthesis.

Physicochemical Profiling & Strategic Advantages

The selection of diethyl L-glutamate hydrochloride over free L-glutamic acid or other esterified derivatives is driven by specific mechanistic and thermodynamic advantages:

-

Prevention of Pyroglutamate Formation: Free L-glutamic acid is highly susceptible to intramolecular cyclization, forming pyroglutamate upon heating or activation. The diethyl ester effectively masks the

-carboxyl group, neutralizing its electrophilicity and preventing this side reaction[3]. -

Oxidative and Configurational Stability: The hydrochloride salt form protonates the

-amino group, rendering it non-nucleophilic during storage. This prevents spontaneous oxidation and amine degradation, drastically increasing the reagent's shelf-life while locking the chiral center to prevent base-catalyzed epimerization[4]. -

Enhanced Solvation Kinetics: The dual ethyl esterification dramatically increases the molecule's lipophilicity, enabling complete dissolution in aprotic organic solvents (e.g., DCM, DMF, and THF) required for downstream organocatalysis and peptide coupling[3].

Key Applications in Asymmetric Synthesis

Synthesis of Chiral Heterocycles (Pyrrolidines and Indolizines)

Diethyl L-glutamate hydrochloride is a foundational precursor for synthesizing the indolizidine core found in marine alkaloids, such as the [5]. The synthetic workflow initiates with a modified Clauson-Kaas reaction, where the

Synthesis of Pharmaceutical Intermediates (Antifolates)

In oncology drug development, this compound is the terminal coupling partner in the synthesis of , a multi-targeted antifolate[4]. The protected glutamate is coupled to a functionalized benzoic acid core. The use of the diethyl ester ensures that the coupling occurs exclusively at the

Divergent asymmetric synthesis workflows utilizing Diethyl L-Glutamate Hydrochloride.

Quantitative Data Summary

The following tables synthesize quantitative data from established chemical literature regarding the preparation and downstream utilization of diethyl L-glutamate hydrochloride.

Table 1: Comparative Synthesis Methods for Diethyl L-Glutamate Hydrochloride [3]

| Parameter | Thionyl Chloride Method | Triphosgene Method |

| Reagent System | SOCl₂ / Ethanol | Triphosgene / Ethanol |

| Reaction Temperature | 60–63 °C | 70–75 °C |

| Reaction Time | 7 hours | 5 hours |

| Reported Yield | ~98.1% | 98.0% |

| Purity (HPLC) | ~99.5% | 99.7% |

| Primary Byproducts | SO₂, HCl (gas) | CO₂, HCl (gas) |

Table 2: Downstream Application Yields & Stereochemical Retention

| Application | Target Molecule | Key Reagents | Reported Yield | Enantiomeric Excess (ee) |

| Clauson-Kaas Pyrrole | Indolizine Precursor | Tetrahydro-2,5-dimethoxyfuran, NaOAc | 75–82% | >98%[1] |

| Peptide Coupling | Pemetrexed Dipeptide | CDMT, NMM, DMF | 85–92% | >99%[4] |

Experimental Protocols

Protocol 1: Synthesis of Diethyl L-Glutamate Hydrochloride (Thionyl Chloride Method)

Causality Insight: Thionyl chloride reacts with ethanol to generate HCl in situ. This strictly anhydrous HCl catalyzes the esterification while immediately protonating the resulting amine, preventing it from attacking the newly formed ester to form pyroglutamate[3].

-

Initialization: Charge a dry, nitrogen-purged round-bottom flask with Ethanol (300 g) and cool to 0 °C.

-

Activation: Slowly add Thionyl chloride (30.0 g, 0.25 mol) dropwise to control the exothermic release of HCl and SO₂.

-

Substrate Addition: Add L-Glutamic acid (14.7 g, 0.10 mol) in portions.

-

Esterification: Heat the reaction mixture to 60–63 °C and maintain stirring for 7 hours. Validation Check: The suspension will transition to a clear solution as the insoluble free acid converts to the highly soluble diethyl ester hydrochloride.

-

Degassing: Cool the system to 20–25 °C. Pass nitrogen gas through the solution for 30 minutes. Causality: Removing residual HCl gas prevents acid-catalyzed hydrolysis of the ester bonds during isolation[3].

-

Isolation: Distill off excess ethanol and thionyl chloride under reduced pressure. Add Methyl tert-butyl ether (MTBE, 100 g) to the concentrated residue to precipitate the product.

-

Filtration: Filter the white crystalline solid and dry under vacuum to yield Diethyl L-glutamate hydrochloride.

Protocol 2: Clauson-Kaas Pyrrole Synthesis (Indolizine Precursor)

Causality Insight: Sodium acetate is utilized as a mild buffer. It neutralizes the hydrochloride salt to liberate the nucleophilic free amine without raising the pH high enough to cause base-catalyzed epimerization of the

-

Preparation: In a reaction vessel, dissolve Diethyl L-glutamate hydrochloride (1.0 eq) and Sodium acetate (1.1 eq) in glacial acetic acid (0.5 M concentration).

-

Reagent Addition: Add tetrahydro-2,5-dimethoxyfuran (1.05 eq) in one portion.

-

Cyclization: Heat the mixture to reflux (approx. 115 °C) for 2 hours. The acid catalyzes the ring-opening of the furan into a 1,4-dicarbonyl intermediate, which undergoes double condensation with the liberated amine.

-

Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the organic layer with saturated NaHCO₃ until the aqueous phase is neutral (pH ~7), validating the removal of acetic acid.

-